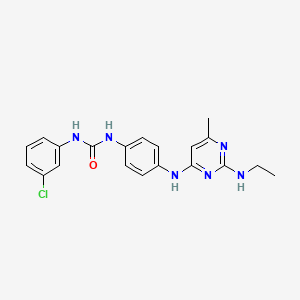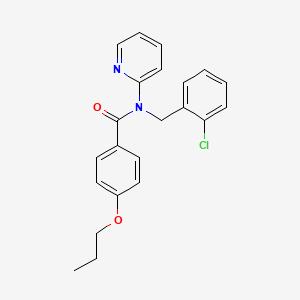
3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-トリメトキシ-N-(8-プロポキシキノリン-5-イル)ベンズアミドは、トリメトキシフェニル基とキノリン部分を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
3,4,5-トリメトキシ-N-(8-プロポキシキノリン-5-イル)ベンズアミドの合成は、通常、複数の工程を含みます。
キノリン部分の形成: キノリン環は、アニリンとグリセロールを硫酸とニトロベンゼンなどの酸化剤の存在下で縮合させるスクラウプ合成によって合成できます。
プロポキシ基の導入: 次に、キノリン誘導体は、炭酸カリウムなどの塩基の存在下でプロピルブロミドでアルキル化され、プロポキシ基が導入されます。
ベンズアミド部分の形成: 3,4,5-トリメトキシ安息香酸とチオニルクロリドを反応させることで、トリメトキシベンゾイルクロリドが生成されます。これは、プロポキシキノリン誘導体と反応して、最終生成物である3,4,5-トリメトキシ-N-(8-プロポキシキノリン-5-イル)ベンズアミドが生成されます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従う可能性が高いですが、より大規模に行われ、連続フロー反応器と自動化されたシステムを使用して、一貫性と効率性を確保します。工業規模でこの化合物を生産するには、高純度試薬と溶媒を使用し、厳格な品質管理対策を実施することが不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Propoxy Group: The quinoline derivative is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to introduce the propoxy group.
Formation of the Benzamide Moiety: The trimethoxybenzoyl chloride is prepared by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride. This is then reacted with the propoxyquinoline derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at an industrial scale.
化学反応の分析
反応の種類
3,4,5-トリメトキシ-N-(8-プロポキシキノリン-5-イル)ベンズアミドは、さまざまな化学反応を受ける可能性があります。これには、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、キノリンN-オキシドの形成につながる可能性があります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、キノリン環を還元する可能性があります。
置換: 特にメトキシ基で、水素化ナトリウムとハロアルカンなどの試薬を使用して、求核置換反応が発生する可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件での過マンガン酸カリウム。
還元: 炭素上にパラジウムを触媒とした水素ガス。
置換: ジメチルホルムアミド(DMF)中での水素化ナトリウムとハロアルカン。
生成される主な生成物
酸化: キノリンN-オキシド。
還元: 還元されたキノリン誘導体。
置換: 元の化合物のアルキル化誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用を持つ生物活性化合物としての可能性について調査されています。
医学: 特に特定の酵素や受容体を標的とする可能性のある治療効果について研究されています。
産業: 蛍光や導電性などの特定の特性を持つ新素材の開発に使用されています。
作用機序
3,4,5-トリメトキシ-N-(8-プロポキシキノリン-5-イル)ベンズアミドの作用機序は、特定の分子標的との相互作用に関与しています。トリメトキシフェニル基は、さまざまな酵素や受容体と相互作用することが知られており、その活性を阻害する可能性があります。キノリン部分はDNAにインターカレーションすることができ、その機能を阻害し、癌細胞の細胞死につながります。プロポキシ基は、化合物の溶解性とバイオアベイラビリティを向上させる可能性があります。
6. 類似化合物の比較
類似化合物
- 3,4,5-トリメトキシ-N-(4-メトキシフェニル)ベンズアミド
- 3,4,5-トリメトキシ-N-(2-(トリフルオロメチル)フェニル)ベンズアミド
- 3,4,5-トリメトキシ-N-(プロプ-2-イン-1-イル)ベンズアミド
独自性
3,4,5-トリメトキシ-N-(8-プロポキシキノリン-5-イル)ベンズアミドは、トリメトキシフェニル部分とキノリン部分の両方が存在するため、独特です。これらの部分は、異なる化学的および生物学的特性を付与します。プロポキシ基は、さらにその溶解性と潜在的なバイオアベイラビリティを向上させ、治療用途のための有望な候補となっています。
類似化合物との比較
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(prop-2-yn-1-yl)benzamide
Uniqueness
3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of both the trimethoxyphenyl and quinoline moieties, which confer distinct chemical and biological properties. The propoxy group further enhances its solubility and potential bioavailability, making it a promising candidate for therapeutic applications.
特性
分子式 |
C22H24N2O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
3,4,5-trimethoxy-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H24N2O5/c1-5-11-29-17-9-8-16(15-7-6-10-23-20(15)17)24-22(25)14-12-18(26-2)21(28-4)19(13-14)27-3/h6-10,12-13H,5,11H2,1-4H3,(H,24,25) |
InChIキー |
AKAHLLWECKNEGB-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11316214.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11316221.png)
![2,4-dihydroxy-6-methyl-N-[2-(phenylsulfanyl)phenyl]pyrimidine-5-sulfonamide](/img/structure/B11316224.png)
![2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11316238.png)
![7-(3,4-Dimethoxyphenyl)-5-hydroxy-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11316258.png)


![5-(4-bromophenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11316278.png)
![4-Cyanophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316284.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316299.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11316303.png)
![4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316304.png)
![4-ethoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11316305.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11316319.png)
